2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c18-11-13-4-6-16(11)12(19)14-7-9-8-15-17-5-2-1-3-10(9)17/h8H,1-7H2,(H,13,18)(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIDXSDHULXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)N3CCNC3=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the hepatitis b virus (hbv) core protein. This protein plays a crucial role in the viral life cycle, making it an attractive target for potential antiviral therapies.
Mode of Action
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants. This suggests that the compound might interact with its target in a way that disrupts the normal function of the HBV core protein, thereby inhibiting the virus’s ability to replicate.
Pharmacokinetics
A lead compound in the same series was found to inhibit hbv dna viral load when administered orally in an hbv aav mouse model. This suggests that the compound may have good oral bioavailability.
Biological Activity
The compound 2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide is a member of the imidazolidine family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 286.33 g/mol. The structure features an imidazolidine core linked to a tetrahydropyrazolo moiety, which contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.33 g/mol |
| Density | Not Available |
| Solubility | Soluble in DMSO |
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. In studies measuring DPPH radical scavenging activity, compounds related to this structure showed comparable or superior activity to standard antioxidants like ascorbic acid.
Anticancer Activity
The compound has demonstrated moderate to good anticancer activity against various cell lines, including A549 (lung cancer), Jurkat (T-cell leukemia), and K562 (chronic myeloid leukemia) cells.
Case Study: Anticancer Efficacy
In a study involving the testing of several derivatives against A549 and K562 cell lines, the compound exhibited an IC50 value indicative of its potential as a therapeutic agent. The following table summarizes the anticancer efficacy observed:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 25 | Moderate |
| Jurkat | 30 | Moderate |
| K562 | 20 | Good |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression and oxidative stress response pathways. Pyrazole derivatives have been shown to target BRAF(V600E), EGFR, and other kinases critical in tumorigenesis .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving multi-step organic synthesis techniques. These include:
- Formation of the Imidazolidine Core : Utilizing appropriate amines and carbonyl compounds.
- Introduction of the Tetrahydropyrazolo Moiety : Employing cyclization reactions involving hydrazones or similar intermediates.
Related Compounds
Several compounds share structural similarities with this compound and exhibit notable biological activities:
| Compound Name | Biological Activity |
|---|---|
| 1-Methyl-6-oxo-N-(4-pyridyl)carboxamide | Anticancer |
| 6-Alkyl-7-oxo-pyrazolo[1,5-a]pyrimidine | Antimicrobial |
| N-Methyl-pyrazole carboxamide | Anti-inflammatory |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Compared to , which uses a tetrahydroquinazoline-piperidine system, the target compound’s pyrazolo[1,5-a]pyridine core may confer distinct electronic properties due to differences in aromaticity and ring strain .
- Compounds in and feature bulky ester and nitro substituents, which reduce solubility but increase steric hindrance, unlike the target compound’s simpler substituents .
Key Observations :
- The target compound’s synthesis may parallel ’s Suzuki coupling approach but would require optimization to accommodate the imidazolidine-carboxamide group .
- ’s one-pot method highlights efficiency for complex imidazo[1,2-a]pyridines but faces yield limitations due to competing reactions .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
*Calculated for C₁₃H₁₆N₆O₂.
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
